2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
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Description
Scientific Research Applications
Acetalization of Carbonyl Compounds
The acetalization of nonenolizable aldehydes and ketones with 2-chloroethanol and 3-chloropropanol under basic conditions forms 2-substituted 1,3-dioxolanes and 1,3-dioxanes. This process is significant for protecting carbonyl groups in the form of cyclic acetals under kinetically controlled conditions, complementing acid-catalyzed reactions with diols (Barbasiewicz & Mąkosza, 2006).
Antioxidant Evaluation
Research involving molecular modeling and antioxidant evaluation of new di-2-thienyl ketones, which are structurally related to the compound , has demonstrated significant antioxidant activities. These activities were determined through quantum chemical calculations and molecular docking analysis, highlighting the potential of these compounds in scientific research related to oxidative stress and related disorders (Althagafi, 2022).
Synthesis of 1,3-Dioxolanes
The addition of ketones to epoxides in the presence of certain catalysts has been explored to prepare a series of 1,3-dioxolanes. This synthesis process, which includes an inversion of configuration at the C–O bond cleavage site of the epoxide, is crucial for creating diverse 1,3-dioxolane derivatives with potential applications in material science and chemical synthesis (Adams, Barnard, & Brosius, 1999).
Reaction Mechanisms and Synthesis Routes
Research on the synthesis of 1,3-dioxolane derivatives from β-chlorolactic acid and ketones, followed by dehydrochlorination of intermediate 5-chloromethyl derivatives, provides insights into reaction mechanisms and synthesis routes for creating complex molecules. Such studies are foundational for developing new chemical entities and understanding their potential applications in various scientific fields (Shevchuk, Podgornova, & Ustavshchikov, 2001).
properties
IUPAC Name |
3-chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c11-4-3-7(12)8-1-2-9(15-8)10-13-5-6-14-10/h1-2,10H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNDTNNSJKEJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641892 |
Source
|
Record name | 3-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone | |
CAS RN |
898772-41-3 |
Source
|
Record name | 3-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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